molecular formula C22H17BrN2O2S B12116699 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide

2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide

Cat. No.: B12116699
M. Wt: 453.4 g/mol
InChI Key: GETRAUPNSFZSQN-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide (hereafter referred to as the "target compound") is a benzothiazole-acetamide derivative with a distinct substitution pattern. Its molecular formula is C₂₃H₁₉BrN₂O₂S (molecular weight: 479.38 g/mol), featuring:

  • A 6-methylbenzothiazole core linked to a phenyl group at position 2.
  • An acetamide bridge connecting the benzothiazole-phenyl moiety to a 4-bromophenoxy group.

Key identifiers include:

  • SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)C)Br
  • InChIKey: MFWLHOKZPLHRJK-UHFFFAOYSA-N .

Properties

Molecular Formula

C22H17BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H17BrN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26)

InChI Key

GETRAUPNSFZSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Molecular Comparison

Compound Name Benzothiazole Substituent Phenoxy/Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-methyl 4-bromo-phenoxy C₂₃H₁₉BrN₂O₂S 479.38 High lipophilicity due to Br
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 6-ethoxy 4-chlorophenyl (not phenoxy) C₁₆H₁₄ClN₃O₂S* 355.81* Ethoxy enhances solubility vs. methyl
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-2-(2-methylphenoxy)acetamide 6-methyl 2-methylphenoxy C₂₃H₂₀N₂O₂S 388.48 Electron-donating methyl reduces polarity
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) N/A 2-fluoro-phenoxy (thiadiazole core) C₂₃H₂₀FN₃O₃S 437.48 Anticancer activity (IC₅₀ = 1.8 µM on Caco-2)

*Estimated based on compound name.

Key Observations:

The ethoxy group in the analog from may improve solubility relative to the target compound’s bromophenoxy group .

Electronic Effects: 4-Bromophenoxy (electron-withdrawing) vs. 2-methylphenoxy (electron-donating): The former may stabilize negative charges in binding pockets, while the latter could enhance π-π stacking interactions .

Biological Activity: While the target compound lacks reported bioactivity, the structurally distinct compound 7d () demonstrates potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2), suggesting phenoxy-acetamide derivatives with halogens (e.g., F, Br) warrant further anticancer evaluation .

Physicochemical Data:
  • Melting Points : Compounds in (e.g., triazole-acetamides) show melting points ranging from 156–227°C, suggesting the target compound may exhibit similar thermal stability .
  • Solubility : Bromine’s hydrophobicity may limit the target compound’s solubility in polar solvents compared to ethoxy or methyl-substituted analogs .

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